5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
Description
Properties
CAS No. |
76044-37-6 |
|---|---|
Molecular Formula |
C6H5ClN4 |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-5-2-3-8-6(7)11(5)10-4/h2-3H,1H3 |
InChI Key |
CCSKHIYVLRCCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the annulation of the triazole ring to a pyrimidine precursor. For instance, the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides can lead to the formation of the target compound . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyrimidine .
Scientific Research Applications
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in inhibiting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
Biological Studies: It is used in studies investigating the inhibition of specific signaling pathways, such as the ERK signaling pathway, which is involved in cell proliferation and survival.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as a reactant in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituent Effects
a) Positional Isomerism
- [1,2,4]Triazolo[1,5-c]pyrimidine vs. [1,2,4]Triazolo[4,3-c]pyrimidine :
- NMR studies reveal downfield shifts in protons adjacent to the triazole ring in [1,2,4]triazolo[4,3-c]pyrimidines compared to [1,5-c] isomers. For example, C3-H and C5-H protons in 3-methyl-7-p-tolyl-[1,2,4]triazolo[4,3-c]pyrimidine (7) appear at δ 2.75 and 8.90 ppm, whereas C2-CH3 and C5-H in the [1,5-c] isomer (6) resonate at δ 2.45 and 8.60 ppm .
- The [1,5-c] configuration is more thermodynamically stable under acidic conditions, as demonstrated by Dimroth rearrangements converting [4,3-c] to [1,5-c] derivatives .
b) Substituent Variations
- Chlorine vs. Methylthio Groups :
- Methyl vs.
Key Findings :
- Chlorine at position 5 enhances A3AR affinity but may reduce selectivity compared to amino-substituted derivatives (e.g., MRE3008F20) .
- Methyl groups at position 2 improve metabolic stability but may limit interactions with hydrophobic receptor pockets occupied by bulkier substituents (e.g., 8-propyl in MRE3008F20) .
Biological Activity
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, particularly its anticancer, antimicrobial, and antiviral properties, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H5ClN4
- Molecular Weight : 168.58 g/mol
- CAS Number : 76044-36-5
Anticancer Activity
Research has shown that derivatives of [1,2,4]triazolo[1,5-c]pyrimidine exhibit potent anticancer properties. For example:
- A study evaluated various derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these, specific compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-Fu). Notably, compound H12 showed IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7) .
- Mechanistic studies indicated that these compounds could induce apoptosis and G2/M phase arrest in cancer cells by inhibiting the ERK signaling pathway .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects:
- A series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were screened for antibacterial and antifungal activities. Compounds showed MIC values ranging from 0.25 to 2.0 µg/mL against various Gram-positive and Gram-negative bacteria .
- One specific derivative exhibited an IC50 value of 0.68 µM against DNA gyrase, comparable to ciprofloxacin (IC50 = 0.85 µM), indicating its potential as a DNA gyrase inhibitor .
Antiviral Activity
The antiviral potential of triazolo-pyrimidines has also been explored:
- Recent studies have highlighted the effectiveness of pyrimidine derivatives against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). Compounds demonstrated EC50 values of 2.4 µM and 1.4 µM respectively against these viruses .
Case Study 1: Anticancer Efficacy
In a detailed investigation into the anticancer properties of triazolo-pyrimidines:
- Researchers synthesized a range of derivatives and tested them against multiple cancer cell lines.
- The most promising candidate showed significant inhibition of cell proliferation and induction of apoptosis through modulation of cell cycle proteins.
Case Study 2: Antimicrobial Testing
A study focused on the antimicrobial activity included:
- Testing various synthesized compounds against a panel of bacterial strains.
- Results indicated that several compounds had low cytotoxicity while effectively inhibiting bacterial growth.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
